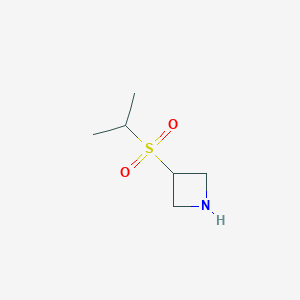
3-(Propane-2-sulfonyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Propane-2-sulfonyl)azetidine is a four-membered nitrogen-containing heterocycle with a sulfonyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propane-2-sulfonyl)azetidine can be achieved through several methods. One common approach involves the cyclization of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation . Additionally, the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides without the assistance of a base under mild conditions has been reported .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of microwave irradiation and copper-catalyzed reactions are favored due to their high yields and mild reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-(Propane-2-sulfonyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfonyl derivatives, sulfinyl or sulfide derivatives, and substituted azetidines .
Aplicaciones Científicas De Investigación
3-(Propane-2-sulfonyl)azetidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(Propane-2-sulfonyl)azetidine involves its ability to undergo ring-opening reactions due to the ring strain of the four-membered azetidine ring. This reactivity allows it to interact with various molecular targets and pathways, making it a valuable compound in synthetic chemistry and drug development .
Comparación Con Compuestos Similares
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness
3-(Propane-2-sulfonyl)azetidine is unique due to its balanced ring strain, which provides both stability and reactivity. This makes it more manageable than aziridines while still offering significant synthetic versatility compared to pyrrolidines .
Propiedades
Fórmula molecular |
C6H13NO2S |
|---|---|
Peso molecular |
163.24 g/mol |
Nombre IUPAC |
3-propan-2-ylsulfonylazetidine |
InChI |
InChI=1S/C6H13NO2S/c1-5(2)10(8,9)6-3-7-4-6/h5-7H,3-4H2,1-2H3 |
Clave InChI |
BZLRKMPZYPKPEW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)S(=O)(=O)C1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13012093.png)
![6-Azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13012098.png)
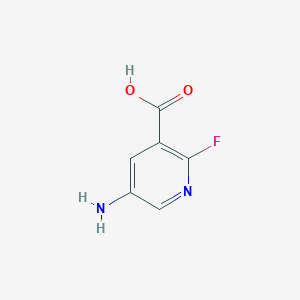

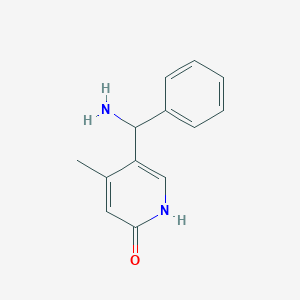
![exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13012137.png)
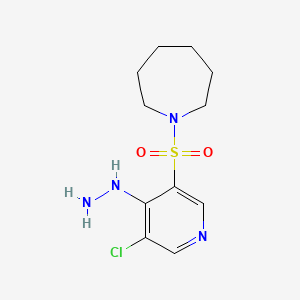

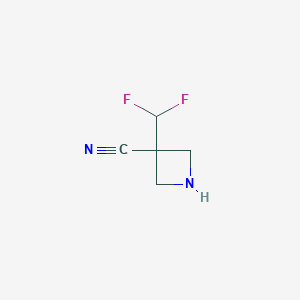
![1-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13012150.png)
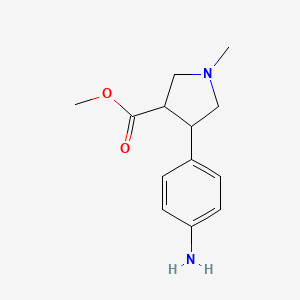
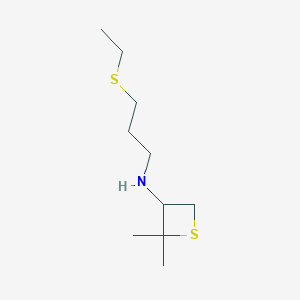
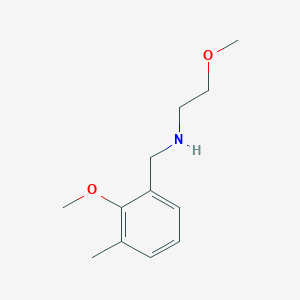
![4-(3-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13012167.png)
